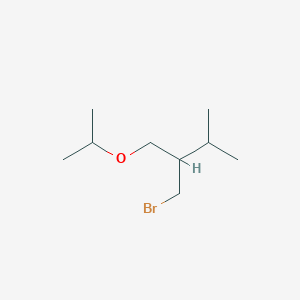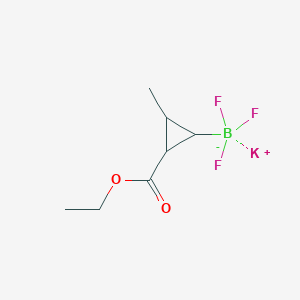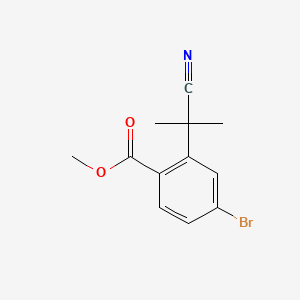
3-(4-Pyrazolyl)benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Pyrazolyl)benzylamine is a compound that features a benzylamine moiety substituted with a pyrazole ring at the para position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of both benzylamine and pyrazole functionalities in a single molecule makes this compound an interesting subject for research in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyrazolyl)benzylamine typically involves the formation of the pyrazole ring followed by its attachment to the benzylamine moiety. One common method is the condensation of 1,3-diketones with hydrazine to form the pyrazole ring . The resulting pyrazole can then be coupled with benzylamine through various synthetic strategies, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Pyrazolyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The benzylamine moiety can be oxidized to form benzaldehyde or benzoic acid derivatives.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-(4-Pyrazolyl)benzylamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-Pyrazolyl)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity . The benzylamine moiety can enhance the compound’s binding affinity and specificity . Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparaison Avec Des Composés Similaires
3-(4-Pyrazolyl)aniline: Similar structure but with an aniline moiety instead of benzylamine.
3-(4-Pyrazolyl)phenol: Contains a phenol group, offering different reactivity and biological activity.
3-(4-Pyrazolyl)benzoic acid: Features a carboxylic acid group, which can influence its solubility and pharmacokinetics.
Uniqueness: 3-(4-Pyrazolyl)benzylamine is unique due to the combination of the benzylamine and pyrazole functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
[3-(1H-pyrazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H11N3/c11-5-8-2-1-3-9(4-8)10-6-12-13-7-10/h1-4,6-7H,5,11H2,(H,12,13) |
Clé InChI |
ZEWXCQFXIIMMLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CNN=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)





![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)


![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)

![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)
